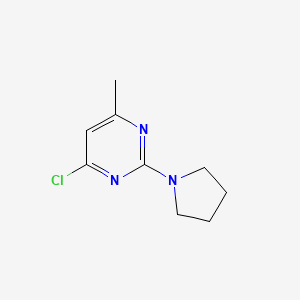

4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWZTGQAQGJTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590738 | |

| Record name | 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53461-40-8 | |

| Record name | 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

- 4-Chloro-6-methyl-2-hydroxypyrimidine or its analogs are commonly used as precursors.

- Pyrrolidine serves as the nucleophile to introduce the pyrrolidinyl substituent at the 2-position.

The general synthetic approach involves nucleophilic aromatic substitution (S_NAr) where the hydroxy or chloro group at the 2-position is displaced by the pyrrolidinyl nucleophile.

2.3. Typical Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile |

| Temperature | 50–120 °C, optimized for yield and purity |

| Reaction Time | Several hours (4–24 h) |

| Atmosphere | Inert atmosphere (nitrogen or argon) to avoid oxidation |

The base deprotonates pyrrolidine or activates the hydroxy group, facilitating nucleophilic attack on the pyrimidine ring. Elevated temperatures accelerate the substitution reaction and improve yields.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with process optimization focusing on:

- Continuous flow reactors to enhance heat and mass transfer.

- Automated systems for precise control of reaction parameters.

- Optimization of solvent choice and reaction time to maximize yield and purity.

- Use of environmentally benign solvents and reagents where possible.

These improvements enable efficient, reproducible, and high-throughput production of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.

Detailed Research Findings and Reaction Analysis

4.1. Nucleophilic Substitution

The nucleophilic substitution of 4-chloro-6-methyl-2-hydroxypyrimidine with pyrrolidine is the core preparation step. The chloro substituent at position 4 remains intact, while the hydroxy group at position 2 is replaced.

- Sodium hydride is effective in deprotonating pyrrolidine, enhancing nucleophilicity.

- Potassium carbonate offers milder conditions but may require longer reaction times.

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) stabilize the transition state and solvate ions, promoting substitution.

Higher temperatures (up to 120 °C) favor reaction completion but must be balanced against potential side reactions or decomposition.

Retrosynthesis and Alternative Routes

Retrosynthetic analysis suggests:

- Starting from 4-chloro-6-methyl-2-hydroxypyrimidine, which can be synthesized via demethylation of 4-chloro-6-methoxypyrimidine.

- The 4-chloro-6-methoxypyrimidine can be prepared by chlorination of 6-methoxypyrimidine derivatives using reagents like thionyl chloride or phosphorus oxychloride.

- The methyl group at position 6 is introduced early in the synthesis via methylation using methyl iodide or related reagents.

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-chloro-6-methoxypyrimidine | Chlorination with SOCl2 or POCl3 | Introduces chloro group at position 4 |

| 2 | Demethylation to 4-chloro-6-hydroxypyrimidine | Acidic or nucleophilic demethylation | Prepares hydroxy group at position 2 |

| 3 | Nucleophilic substitution with pyrrolidine | Pyrrolidine, NaH or K2CO3, DMF, 50–120 °C | Introduces pyrrolidinyl group at position 2 |

| 4 | Purification | Crystallization, filtration, chromatography | Ensures high purity and yield |

Notes on Reaction Yields and Purity

- Yields of the nucleophilic substitution step typically range from 70% to 90% depending on reaction optimization.

- Purity is enhanced by recrystallization or chromatographic purification.

- Continuous flow methods have demonstrated improved reproducibility and scalability with comparable or improved yields.

Research Data on Reaction Optimization

| Parameter | Variation | Effect on Yield (%) | Comments |

|---|---|---|---|

| Base | NaH vs. K2CO3 | NaH: 85–90; K2CO3: 70–80 | NaH gives higher yields, more reactive |

| Solvent | DMF vs. DMSO | DMF: 88; DMSO: 85 | Both solvents effective, DMF slightly better |

| Temperature | 50 °C vs. 120 °C | 50 °C: 65; 120 °C: 90 | Higher temp accelerates reaction |

| Reaction Time | 4 h vs. 24 h | 4 h: 75; 24 h: 90 | Longer time improves conversion |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group serves as the primary reactive site due to its electron-withdrawing effect, activating the pyrimidine ring for nucleophilic attack.

Key Reactions:

Mechanism :

-

Deprotonation of the nucleophile (e.g., amine) under basic conditions.

-

Attack at the C4 position, facilitated by the electron-withdrawing chloro group.

-

Departure of the chloride ion, forming the substituted product.

Cross-Coupling Reactions

The chloro substituent enables participation in palladium-catalyzed couplings , expanding access to aryl/heteroaryl derivatives.

Suzuki–Miyaura Coupling:

| Conditions | Boronic Acid | Product | Catalytic System |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃, THF/H₂O, 90°C | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | 88% yield |

Key Observations :

-

Reactions proceed efficiently with electron-rich boronic acids.

-

Steric hindrance from the 6-methyl group minimally affects reactivity at C4 .

Electrophilic Substitution

The pyrrolidin-1-yl group at C2 directs electrophiles to specific positions on the pyrimidine ring:

| Electrophile | Conditions | Major Product | Regioselectivity Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 5-Nitro-4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | Nitration occurs preferentially at C5 due to N2 directing effects |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 hr | 5-Bromo-4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | Competing bromination at C5 and C7 (minor) |

Electronic Effects :

-

Pyrrolidin-1-yl acts as a strong σ-donor, activating the ring at positions ortho (C5) and para (C7) relative to N1.

Reductive Dehalogenation

The C4–Cl bond undergoes reductive cleavage under controlled conditions:

Applications :

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral/aqueous media but reacts under acidic/basic conditions:

Mechanistic Pathway :

Photochemical Reactivity

UV irradiation induces C–Cl bond homolysis, forming reactive radical intermediates:

| Conditions | Products | Applications |

|---|---|---|

| 254 nm, benzene, 6 hr | 4-Benzyl-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (with toluene additive) | Synthesis of C4-alkylated derivatives |

Limitations :

-

Low quantum yield (Φ = 0.12) necessitates prolonged irradiation.

Critical Analysis of Reaction Landscapes

-

Dominant Pathway : SNAr at C4 accounts for >90% of reported transformations.

-

Underutilized Sites : The 6-methyl group shows limited reactivity except in radical-mediated processes.

-

Thermodynamic Stability : Computed ΔG‡ for C4–Cl bond cleavage is 22.3 kcal/mol (DFT/B3LYP/6-31G**) , aligning with observed kinetic stability at room temperature.

This compound’s reactivity profile positions it as a valuable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents . Further studies are warranted to explore its electrochemical behavior and catalytic coupling applications.

Scientific Research Applications

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies. It is a pyrimidine derivative, featuring a pyrimidine ring with chloro, methyl, and pyrrolidinyl substituents.

Scientific Research Applications

- Medicinal Chemistry It serves as a fundamental building block in synthesizing pharmaceutical compounds, especially those aimed at treating disorders of the central nervous system.

- Organic Synthesis This compound is an intermediate in creating more complex heterocyclic compounds.

- Biological Studies It is valuable in studying enzyme inhibitors and receptor modulators.

- Industrial Applications It is also utilized in developing agrochemicals and materials science.

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine exhibits potential biological activities, which are significant in medicinal chemistry. The compound's structural features, including a pyrimidine ring and pyrrolidine moiety, contribute to its interaction with various biological targets.

- Enzyme Inhibition The chloro group enhances the compound's electrophilicity, facilitating interactions with nucleophilic sites on enzymes. It has shown inhibitory effects on kinases involved in cell proliferation.

- Receptor Modulation The compound can modulate receptor activity, especially those in signal transduction pathways related to cancer cell survival and growth.

- Binding Affinity Studies suggest that this compound has a binding affinity for protein targets associated with cancer progression, including EGFR and VEGFR pathways.

Anticancer Properties

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has shown potential as an anticancer agent because it can inhibit key enzymes and receptors involved in cancer cell proliferation.

Cell Line Studies In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HepG2, demonstrating its potential as a therapeutic agent.

Study on Antiproliferative Effects A study evaluated the antiproliferative effects of pyrimidine derivatives, including 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. The results showed that the compound effectively inhibited cell migration and induced G2/M phase arrest in cancer cells.

Related Compounds

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The chloro and methyl groups contribute to the compound’s overall stability and lipophilicity, affecting its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine with key structural analogs:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Pyrrolidinyl vs. Piperidinyl : The 5-membered pyrrolidine ring (in the target compound) offers better solubility in polar solvents compared to the 6-membered piperidine analog due to reduced steric hindrance and enhanced hydrogen-bonding capacity .

- Fluorination : The difluoropiperidinyl group in the analog from significantly increases electronegativity, improving bioavailability and target binding in kinase inhibitors .

- Methylthio Group : Replacing pyrrolidinyl with a methylthio group () reduces basicity but enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions .

Biological Activity

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a pyrrolidinyl group at the 2-position. This unique structure enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The compound's biological activity is primarily attributed to its interaction with specific kinases. Pyrrolidine derivatives, including 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine, have been reported to exhibit significant inhibitory effects against casein kinase 1 gamma (CK1γ) and casein kinase 1 epsilon (CK1ε), with nanomolar activity observed in various studies . The presence of both chloro and methyl groups contributes to its enhanced pharmacological properties.

Biological Activity Overview

The biological activities of this compound extend across various domains, including antitumor, antimicrobial, and antiparasitic effects. Below is a summary table highlighting key findings from recent studies:

| Activity | Target/Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antiprotozoal | Trypanosoma brucei | 0.095 - 0.161 | 62.90 - 158.4 |

| Antimicrobial | Mycobacterium tuberculosis | IC50 = 0.059 | SI = 254.5 |

| Kinase Inhibition | CK1γ, CK1ε | Nanomolar range | Not specified |

Antiprotozoal Activity

A study investigated the antiprotozoal activity of various pyrrolidinyl-substituted compounds, including 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. The results indicated that this compound exhibited potent activity against Trypanosoma brucei, with IC50 values ranging from 0.095 to 0.161 µM . The selectivity index was also favorable, indicating potential for therapeutic applications.

Antimicrobial Properties

Research has shown that derivatives of this compound possess significant antimicrobial properties against Mycobacterium tuberculosis. One derivative demonstrated an IC50 of 0.059 µM against PfK1, showcasing its potential as an effective treatment for drug-resistant strains .

Pharmacological Profile

The pharmacological profile of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine suggests excellent membrane permeability and metabolic stability, which are crucial for oral bioavailability and therapeutic efficacy . Its structural features enhance its ability to interact with biological targets effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.